molecular formula C19H13BrO4 B2383590 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate CAS No. 845650-62-6

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate

Cat. No.: B2383590
CAS No.: 845650-62-6
M. Wt: 385.213
InChI Key: SDWXBCNLXWBJJI-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate is a complex organic compound that features a chromenone core, a bromophenyl group, and a cyclopropanecarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS).

    Esterification with cyclopropanecarboxylic acid: The final step involves the esterification of the chromenone derivative with cyclopropanecarboxylic acid, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromenone core can be reduced to form alcohol derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving chromenone derivatives.

    Industry: It can be used in the synthesis of materials with specific optical or electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate
  • 3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate
  • 3-(4-methylphenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate

Uniqueness

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can lead to different interactions with biological targets and reagents.

Properties

IUPAC Name

[3-(4-bromophenyl)-4-oxochromen-7-yl] cyclopropanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrO4/c20-13-5-3-11(4-6-13)16-10-23-17-9-14(7-8-15(17)18(16)21)24-19(22)12-1-2-12/h3-10,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWXBCNLXWBJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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